Antiflammin 3

説明

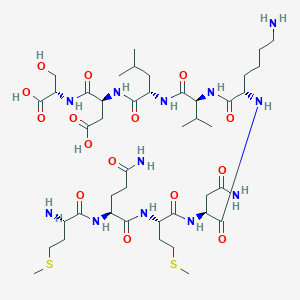

Structure

2D Structure

特性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76N12O15S2/c1-21(2)17-27(39(65)52-29(19-33(59)60)41(67)54-30(20-56)43(69)70)53-42(68)34(22(3)4)55-38(64)24(9-7-8-14-44)49-40(66)28(18-32(47)58)51-37(63)26(13-16-72-6)50-36(62)25(10-11-31(46)57)48-35(61)23(45)12-15-71-5/h21-30,34,56H,7-20,44-45H2,1-6H3,(H2,46,57)(H2,47,58)(H,48,61)(H,49,66)(H,50,62)(H,51,63)(H,52,65)(H,53,68)(H,54,67)(H,55,64)(H,59,60)(H,69,70)/t23-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNQDZNXDPVSHD-AKLVUHSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76N12O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Antiflammin 3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiflammins are a group of synthetic peptides derived from a highly conserved region between lipocortin I (also known as Annexin A1) and uteroglobin. Initially lauded for their potential as direct inhibitors of phospholipase A2 (PLA2), subsequent research has revealed a more complex and nuanced mechanism of action. This technical guide provides an in-depth exploration of the current understanding of Antiflammin 3's (a common Antiflammin peptide) mechanism of action, moving beyond the initial PLA2 inhibition hypothesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows to support further research and drug development efforts in the field of anti-inflammatory therapeutics. While a direct, causal link to major inflammatory signaling cascades like NF-κB, MAPK, and JAK/STAT pathways remains an active area of investigation, this guide outlines the established downstream effects of Antiflammins that likely intersect with these core pathways.

Core Mechanism of Action: Beyond Direct PLA2 Inhibition

Initial hypotheses centered on Antiflammins directly inhibiting phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to prostaglandins (B1171923) and leukotrienes. However, multiple studies have challenged this notion, demonstrating a lack of direct PLA2 inhibition by Antiflammins in in-vitro assays[1].

The contemporary understanding of this compound's mechanism of action focuses on two primary downstream effects:

-

Inhibition of Platelet-Activating Factor (PAF) Synthesis: Antiflammin-2 has been shown to be a potent inhibitor of PAF synthesis in various cell types, including macrophages and neutrophils[2][3][4]. This inhibition is a critical aspect of its anti-inflammatory properties, as PAF is a potent mediator of inflammation, promoting platelet aggregation, increasing vascular permeability, and activating immune cells.

-

Modulation of Leukocyte Adhesion and Trafficking: Antiflammins, including Antiflammin-2, have been demonstrated to regulate the expression of adhesion molecules on the surface of leukocytes[5][6][7]. Specifically, they attenuate the activation-induced upregulation of CD11/CD18 (β2-integrins) and the downregulation of L-selectin on neutrophils, monocytes, and lymphocytes[5][7]. This modulation of adhesion molecules leads to a marked decrease in neutrophil adhesion to activated endothelial cells, a crucial step in the inflammatory response[1][7].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of Antiflammins.

| Activity | Antiflammin Peptide | Cell Type | Stimulus | IC50 Value | Reference |

| Inhibition of PAF Synthesis | Antiflammin-2 | Rat Peritoneal Macrophages | rTNF | ~100 nM | [2] |

| Inhibition of PAF Synthesis | Antiflammin-2 | Human Neutrophils | rTNF or Phagocytosis | Not explicitly stated, but effective at nM concentrations | [3][4] |

| Attenuation of L-selectin Downregulation | Antiflammin-1 | Human PMNs | PAF | 6.3 µmol/l | [5] |

| Attenuation of L-selectin Downregulation | Antiflammin-2 | Human PMNs | PAF | 4.7 µmol/l | [5] |

| Attenuation of CD18 Upregulation | Antiflammin-1 | Human PMNs | PAF | 6.3 µmol/l | [5] |

| Attenuation of CD18 Upregulation | Antiflammin-2 | Human PMNs | PAF | 4.7 µmol/l | [5] |

| Attenuation of L-selectin Downregulation | Antiflammin-1 | Human Monocytes | PAF | 9.5 µmol/l | [5] |

| Attenuation of L-selectin Downregulation | Antiflammin-2 | Human Monocytes | PAF | 4.8 µmol/l | [5] |

| Attenuation of CD18 Upregulation | Antiflammin-1 | Human Monocytes | PAF | 9.5 µmol/l | [5] |

| Attenuation of CD18 Upregulation | Antiflammin-2 | Human Monocytes | PAF | 4.8 µmol/l | [5] |

| Attenuation of L-selectin Downregulation | Antiflammin-1 | Human Lymphocytes | PAF | 5.2 µmol/l | [5] |

| Attenuation of L-selectin Downregulation | Antiflammin-2 | Human Lymphocytes | PAF | 7.8 µmol/l | [5] |

| Attenuation of CD18 Upregulation | Antiflammin-1 | Human Lymphocytes | PAF | 5.2 µmol/l | [5] |

| Attenuation of CD18 Upregulation | Antiflammin-2 | Human Lymphocytes | PAF | 7.8 µmol/l | [5] |

| Attenuation of L-selectin Downregulation | Antiflammin-1 | Human PMNs | IL-8 | 9 µmol/l | [5] |

| Attenuation of L-selectin Downregulation | Antiflammin-2 | Human PMNs | IL-8 | 18 µmol/l | [5] |

| Attenuation of CD18 Upregulation | Antiflammin-1 | Human PMNs | IL-8 | 9 µmol/l | [5] |

| Attenuation of CD18 Upregulation | Antiflammin-2 | Human PMNs | IL-8 | 18 µmol/l | [5] |

Signaling Pathways and Molecular Interactions

While the precise intracellular signaling pathways directly modulated by this compound are not fully elucidated, its downstream effects on PAF synthesis and leukocyte adhesion suggest intersections with major inflammatory signaling cascades.

Inhibition of Platelet-Activating Factor (PAF) Synthesis

Antiflammin-2 inhibits the synthesis of PAF, a potent lipid mediator of inflammation. This is thought to occur through the inhibition of acetyl-CoA:lyso-PAF acetyltransferase, a key enzyme in the PAF biosynthesis pathway[3][4].

References

- 1. [PDF] The anti‐inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet- activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosyn.com [biosyn.com]

- 6. researchgate.net [researchgate.net]

- 7. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Antiflammins in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammins are a group of synthetic nonapeptides that have demonstrated potent anti-inflammatory properties in a variety of experimental models. This technical guide provides an in-depth overview of the role of Antiflammins in the inflammatory cascade, with a focus on Antiflammin-1 and Antiflammin-2, the most extensively studied members of this peptide family. The term "Antiflammin 3" is not a standard designation in the scientific literature; therefore, this document will focus on the well-characterized Antiflammins.

Antiflammin-1 (MQMKKVLDS) and Antiflammin-2 (HDMNKVLDL) were originally designed based on a region of high homology between the anti-inflammatory proteins uteroglobin and lipocortin-1.[1] While initially investigated for their potential to inhibit phospholipase A2 (PLA2), subsequent research has revealed a more complex mechanism of action centered on the modulation of leukocyte trafficking and the inhibition of key inflammatory mediators.[2][3]

Core Mechanism of Action

The anti-inflammatory effects of Antiflammins are multifaceted and primarily revolve around the following key areas:

-

Regulation of Leukocyte Adhesion and Migration: Antiflammins have been shown to interfere with the crucial steps of leukocyte extravasation from the bloodstream to the site of inflammation. This is achieved by down-regulating the expression of adhesion molecules on the surface of leukocytes, thereby inhibiting their ability to adhere to the vascular endothelium.[4][5]

-

Inhibition of Platelet-Activating Factor (PAF) Synthesis: Antiflammins, particularly Antiflammin-2, are effective inhibitors of PAF synthesis.[3][6] PAF is a potent phospholipid mediator that plays a central role in inflammation, promoting platelet aggregation, increasing vascular permeability, and acting as a potent chemoattractant for leukocytes.

-

Modulation of Chemotaxis: Antiflammins can inhibit the directed migration of neutrophils in response to chemoattractants such as complement component C5a.[3]

-

Interaction with Formyl Peptide Receptors: Antiflammin-2 has been identified as an agonist for the Formyl Peptide Receptor-Like 1 (FPRL-1), a G protein-coupled receptor involved in modulating the inflammatory response.[2] Activation of FPRL-1 by Antiflammin-2 triggers downstream signaling pathways that contribute to its anti-inflammatory effects.[2]

The initial hypothesis that Antiflammins exert their anti-inflammatory effects primarily through the inhibition of phospholipase A2 (PLA2) has been a subject of debate. While some studies have shown inhibition of porcine pancreatic PLA2, others have reported no direct inhibitory activity on human synovial fluid PLA2.[7] This suggests that direct PLA2 inhibition may not be the primary mechanism of action, especially in human inflammatory conditions.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the key quantitative data regarding the anti-inflammatory effects of Antiflammins.

| Peptide | Target | Cell Type | Stimulus | IC50 Value | Reference(s) |

| Antiflammin-1 & 2 | L-selectin expression | Human Leukocytes | Platelet-Activating Factor (PAF) | 4-20 µmol/l | [8][9] |

| Antiflammin-1 & 2 | CD11/CD18 expression | Human Leukocytes | Platelet-Activating Factor (PAF) | 4-20 µmol/l | [8][9] |

| Antiflammin-1 & 2 | L-selectin expression | Human PMNs | Interleukin-8 (IL-8) | 4-20 µmol/l | [8][9] |

| Antiflammin-1 & 2 | CD11/CD18 expression | Human PMNs | Interleukin-8 (IL-8) | 4-20 µmol/l | [8][9] |

Table 1: In Vitro Efficacy of Antiflammins on Leukocyte Adhesion Molecule Expression

| Peptide | Experimental Model | Species | Effect | Reference(s) |

| Antiflammin-2 | Carrageenan-induced footpad edema | Rat | Potent anti-inflammatory activity | [3][6] |

| Antiflammin-2 | Arthus reaction | Rat | Suppression of increased vascular permeability and leukocyte infiltration | [3] |

| Antiflammin-2 | Intradermal injection of rTNF and C5a | Rat | Suppression of increased vascular permeability and leukocyte infiltration | [3] |

Table 2: In Vivo Anti-inflammatory Activity of Antiflammin-2

Signaling Pathways

The signaling pathways modulated by Antiflammins are central to their anti-inflammatory effects. The following diagrams illustrate the key pathways involved.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets | MDPI [mdpi.com]

- 8. Inhibition of PAF synthesis by stimulated human polymorphonuclear leucocytes with cloricromene, an inhibitor of phospholipase A2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative in vitro assay to measure neutrophil adhesion to activated primary human microvascular endothelial cells under static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiflammin 3 and Phospholipase A2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiflammins are a group of synthetic peptides derived from the anti-inflammatory proteins lipocortin-1 and uteroglobin. These peptides, notably Antiflammin-1, -2, and -3, have demonstrated significant anti-inflammatory properties in various experimental models. A primary mechanism attributed to their action is the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid and the subsequent production of pro-inflammatory mediators. This technical guide provides an in-depth overview of the relationship between Antiflammins, with a focus on Antiflammin 3, and their inhibitory effects on PLA2. It includes a summary of available quantitative data, detailed experimental protocols for assessing PLA2 inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Antiflammins and Phospholipase A2

Phospholipase A2 (PLA2) enzymes are critical players in the initiation and propagation of the inflammatory response. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids in cell membranes, releasing arachidonic acid and lysophospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.

Antiflammins are synthetic nonapeptides designed based on regions of high amino acid sequence similarity between uteroglobin and lipocortin-1, both of which are known to possess anti-inflammatory and PLA2-inhibitory properties.[1] The most studied members of this family are Antiflammin-1 (MQMKKVLDS) and Antiflammin-2 (HDMNKVLDL).[1] This guide focuses on This compound , a peptide with the sequence MQMNKVLDS .

While the anti-inflammatory effects of Antiflammins are well-documented, the precise mechanism of PLA2 inhibition has been a subject of debate. Some studies suggest a direct interaction with the enzyme, while others propose indirect mechanisms of action.[2]

Quantitative Data on Antiflammin-Mediated Inhibition

Quantitative data on the direct inhibition of PLA2 by this compound is currently not available in the public domain. Research has primarily focused on Antiflammin-1 and Antiflammin-2. The following tables summarize the available quantitative data for these related peptides, which can serve as a reference for a potential assessment of this compound.

Table 1: Inhibitory Activity of Antiflammins on Inflammatory Mediator Synthesis

| Peptide | Target Cell/System | Stimulus | Inhibited Product | IC50 | Reference |

| Antiflammin-2 | Rat Macrophages | rTNF | Platelet-Activating Factor (PAF) | ~100 nM | [3] |

| Antiflammin-1 | Human Neutrophils | C5a-des-Arg | Neutrophil Aggregation | >100 nM (less potent than AF-2) | [3] |

Table 2: Effects of Antiflammins on Leukocyte Adhesion Molecules

| Peptide | Cell Type | Stimulus | Measured Effect | IC50 | Reference |

| Antiflammin-1 | Human PMNs | PAF | Inhibition of L-selectin downregulation | 6.3 µmol/l | |

| Antiflammin-2 | Human PMNs | PAF | Inhibition of L-selectin downregulation | 4.7 µmol/l | |

| Antiflammin-1 | Human Monocytes | PAF | Inhibition of L-selectin downregulation | 9.5 µmol/l | |

| Antiflammin-2 | Human Monocytes | PAF | Inhibition of L-selectin downregulation | 4.8 µmol/l |

Note: The controversy surrounding the direct inhibition of PLA2 by Antiflammins is significant. One study reported no inhibitory activity of two different Antiflammin peptides on purified human synovial fluid PLA2, even at concentrations up to 50 microM.[2] This suggests that the observed anti-inflammatory effects in cellular and in vivo models may be due to mechanisms other than direct enzyme inhibition.

Experimental Protocols

This section details common methodologies for assessing the inhibitory effect of peptides like this compound on PLA2 activity.

In Vitro Phospholipase A2 Activity Assay (Radiometric)

This assay measures the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

-

Purified PLA2 enzyme (e.g., human recombinant sPLA2-IIA)

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂)

-

This compound peptide

-

Scintillation cocktail and counter

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

In a microcentrifuge tube, pre-incubate the purified PLA2 enzyme with varying concentrations of this compound in the assay buffer for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the radiolabeled phospholipid substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.

-

Terminate the reaction by adding a stop solution (e.g., a mixture of butanol, acetic acid, and water).

-

Vortex the tubes to extract the released radiolabeled fatty acid into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Arachidonic Acid Release Assay

This assay measures the release of arachidonic acid from the membranes of cultured cells.

Materials:

-

Cultured cells (e.g., human neutrophils, macrophages)

-

Cell culture medium

-

[³H]-Arachidonic acid

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α))

-

This compound peptide

-

Scintillation cocktail and counter

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Label the cellular phospholipids (B1166683) by incubating the cells with [³H]-Arachidonic acid in the culture medium for several hours.

-

Wash the cells to remove unincorporated [³H]-Arachidonic acid.

-

Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

-

Stimulate the cells with an inflammatory agent (e.g., LPS or TNF-α) for a defined period.

-

Collect the cell culture supernatant.

-

Measure the radioactivity in the supernatant using a scintillation counter to quantify the amount of released [³H]-Arachidonic acid.

-

Calculate the percentage of inhibition of arachidonic acid release for each concentration of this compound.

-

Determine the IC50 value.

Visualizations

Signaling Pathway of Phospholipase A2 in Inflammation

Caption: Proposed inhibitory action of this compound on the PLA2 signaling cascade.

Experimental Workflow for Assessing PLA2 Inhibition

References

An In-depth Technical Guide to the Antiflammin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Antiflammins, specifically Antiflammin-1 (AF-1) and Antiflammin-2 (AF-2), are synthetic nonapeptides derived from the anti-inflammatory proteins uteroglobin (also known as CC10) and lipocortin-1 (annexin-1), respectively. These peptides exhibit potent anti-inflammatory properties through a multi-faceted signaling mechanism. This technical guide elucidates the core signaling pathways of Antiflammins, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development in the field of inflammation. It is important to note that "Antiflammin 3" is not a recognized entity in scientific literature; therefore, this guide focuses on the well-characterized Antiflammins 1 and 2.

Core Signaling Pathways of Antiflammins

The anti-inflammatory effects of Antiflammins are primarily mediated through two interconnected pathways: the inhibition of phospholipase A2 (PLA2) activity and the modulation of leukocyte function. These actions collectively reduce the production of pro-inflammatory mediators and limit the infiltration of immune cells to sites of inflammation.

Antiflammin-1 Signaling Pathway

Antiflammin-1's mechanism of action involves binding to a putative uteroglobin-binding protein, which triggers a signaling cascade culminating in the modulation of inflammatory responses. A key downstream event is the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Antiflammin 3: A Technical Overview of its Structure and Anti-Inflammatory Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiflammin 3 is a synthetic nonapeptide with the sequence Met-Gln-Met-Asn-Lys-Val-Leu-Asp-Ser (MQMNKVLDS).[1][2] Derived from a region of high homology between the anti-inflammatory proteins lipocortin I and uteroglobin, this compound has demonstrated potent anti-inflammatory properties in various in vivo models.[3] While initially proposed to function through the direct inhibition of phospholipase A2 (PLA2), compelling evidence suggests its primary mechanism of action involves the modulation of leukocyte adhesion molecules, a critical step in the inflammatory cascade. This technical guide provides a comprehensive overview of the structure and function of this compound, with a focus on its role in regulating leukocyte trafficking.

Structure of this compound

This compound is a linear peptide composed of nine amino acids. Its primary structure and key physicochemical properties are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | Met-Gln-Met-Asn-Lys-Val-Leu-Asp-Ser (MQMNKVLDS) |

| Molecular Formula | C43H76N12O15S2 |

| Molecular Weight | 1065.3 g/mol |

| Synonyms | Anti-Inflammatory Peptide 3 |

Function and Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to interfere with the cellular processes that drive inflammation. While the exact molecular interactions are still under investigation, two primary mechanisms have been proposed.

Phospholipase A2 (PLA2) Inhibition: A Point of Contention

Phospholipase A2 (PLA2) is a key enzyme in the inflammatory pathway, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4] Early research suggested that antiflammins might exert their anti-inflammatory effects by directly inhibiting PLA2.[3]

However, a significant study by Cabré et al. (1992) found that antiflammins, including peptides with high similarity to this compound, showed no inhibitory activity against purified human synovial fluid PLA2 in vitro, even at high concentrations.[5] This was in stark contrast to their observed in vivo anti-inflammatory activity.[5] This suggests that the in vivo anti-inflammatory effects of antiflammins may not be directly attributable to PLA2 inhibition.

Regulation of Leukocyte Adhesion Molecules: A Well-Supported Mechanism

A more robustly supported mechanism of action for this compound is its ability to modulate the expression of adhesion molecules on the surface of leukocytes. The migration of leukocytes from the bloodstream to sites of inflammation is a critical step in the inflammatory response and is mediated by a family of adhesion molecules.

Research by Zouki et al. (2000) demonstrated that antiflammins can attenuate the activation-induced upregulation of CD11b/CD18 (Mac-1) and the shedding of L-selectin on neutrophils, monocytes, and lymphocytes.[1][6] By downregulating these key adhesion molecules, this compound effectively reduces the ability of leukocytes to adhere to the vascular endothelium and subsequently migrate into inflamed tissues.[1][7]

Quantitative Data

The inhibitory effects of antiflammins on the expression of leukocyte adhesion molecules have been quantified, providing valuable data for dose-response studies.

| Target Adhesion Molecule | Cell Type | Stimulus | IC50 (µmol/L) | Reference |

| L-selectin | Leukocytes | Platelet-Activating Factor (PAF) | 4-20 | [1] |

| CD11/CD18 | Leukocytes | Platelet-Activating Factor (PAF) | 4-20 | [1] |

| L-selectin | Leukocytes | Interleukin-8 (IL-8) | 4-20 | [1] |

| CD11/CD18 | Leukocytes | Interleukin-8 (IL-8) | 4-20 | [1] |

Experimental Protocols

Assay for Leukocyte Adhesion Molecule Expression

The following is a generalized protocol based on the methodology described by Zouki et al. (2000) for assessing the effect of this compound on leukocyte adhesion molecule expression.[1][6]

Objective: To determine the effect of this compound on the expression of L-selectin and CD11/CD18 on human leukocytes in whole blood.

Materials:

-

Freshly drawn human venous blood collected in tubes containing an anticoagulant (e.g., EDTA).

-

This compound peptide.

-

Leukocyte stimulants: Platelet-Activating Factor (PAF) or Interleukin-8 (IL-8).

-

Fluorescently labeled monoclonal antibodies specific for human L-selectin (CD62L) and CD18 (the common β-chain of β2 integrins).

-

Red blood cell lysing solution.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C. A vehicle control (without this compound) is also prepared.

-

Stimulation: Following pre-incubation, leukocytes are stimulated with a pro-inflammatory agonist such as PAF (e.g., 1 µmol/L) or IL-8 (e.g., 10 nmol/L) for 30 minutes at 37°C. An unstimulated control is also included.

-

Antibody Staining: After stimulation, the blood samples are incubated with fluorescently labeled anti-L-selectin and anti-CD18 antibodies for 30 minutes in the dark at 4°C.

-

Red Blood Cell Lysis: Red blood cells are lysed using a commercial lysing solution according to the manufacturer's instructions.

-

Washing: The remaining leukocytes are washed with cold PBS and centrifuged to remove the supernatant.

-

Flow Cytometry: The leukocyte pellet is resuspended in PBS, and the expression of L-selectin and CD18 on different leukocyte populations (neutrophils, monocytes, lymphocytes) is quantified using a flow cytometer. The mean fluorescence intensity (MFI) is recorded for each sample.

-

Data Analysis: The change in MFI is calculated relative to the unstimulated control. The inhibitory effect of this compound is determined by comparing the MFI of stimulated samples with and without the peptide. The IC50 value is calculated from the dose-response curve.

Visualizations

Proposed Anti-Inflammatory Signaling Pathway of this compound

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Assessing Leukocyte Adhesion Molecule Expression

Caption: Workflow for analyzing this compound's effect on leukocyte adhesion.

Conclusion

This compound is a promising anti-inflammatory peptide with a well-defined structure. While its role as a direct PLA2 inhibitor is contested, substantial evidence points to its ability to modulate leukocyte adhesion as a primary mechanism of action. By downregulating key adhesion molecules, this compound can effectively inhibit leukocyte trafficking to sites of inflammation, thereby reducing the inflammatory response. Further research into the precise molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent for inflammatory diseases.

References

- 1. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet- activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of phospholipase A2 by uteroglobin and antiflammin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiflammins. Anti-inflammatory activity and effect on human phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosyn.com [biosyn.com]

- 7. Antiflammin peptides in the regulation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiflammins: A Technical Guide to a Novel Class of Anti-Inflammatory Peptides

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Antiflammins are a group of synthetic peptides that have garnered significant interest for their potent anti-inflammatory properties. Derived from a region of high sequence similarity between the proteins uteroglobin and lipocortin-1 (also known as annexin-1), these peptides represent a promising avenue for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of the two primary members of this class, Antiflammin-1 and Antiflammin-2. It details key experimental protocols for their evaluation, presents quantitative data on their efficacy, and visualizes their known signaling pathways. While initially identified as inhibitors of phospholipase A2 (PLA2), subsequent research has revealed a more complex and multifaceted mechanism of action, including the modulation of key inflammatory mediators and cellular adhesion processes. Notably, Antiflammin-2 has been shown to exert its effects through the formyl-peptide receptor like 1 (FPRL-1), opening new perspectives on its therapeutic potential.

Discovery and History

The discovery of Antiflammins in 1988 stemmed from the observation of a highly conserved amino acid sequence between two distinct proteins known for their anti-inflammatory effects: uteroglobin and lipocortin-1.[1] Researchers hypothesized that this shared region could be responsible for their biological activity. Synthetic peptides corresponding to this homologous region were created and subsequently named "Antiflammins" after their potent ability to suppress inflammation in various experimental models was demonstrated.[1]

The two most extensively studied members of this family are:

-

Antiflammin-1 (AF-1): Sequence MQMKKVLDS

-

Antiflammin-2 (AF-2): Sequence HDMNKVLDL

Initial studies focused on their ability to inhibit phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to prostaglandins (B1171923) and leukotrienes.[2][3] However, this direct inhibitory effect on PLA2 has been a subject of debate, with some studies failing to replicate the initial findings.[4][5] This has led to the exploration of other mechanisms that contribute to their anti-inflammatory profile.

Mechanism of Action

The anti-inflammatory effects of Antiflammins are now understood to be mediated through a variety of mechanisms, extending beyond direct PLA2 inhibition.

Inhibition of Inflammatory Mediators and Cellular Processes

-

Phospholipase A2 (PLA2) Inhibition: While controversial, some studies suggest that Antiflammins may interfere with PLA2 activity, potentially by interacting with the enzyme and affecting its dimerization, which is crucial for its activation.[6] This would lead to a reduction in the production of pro-inflammatory eicosanoids.

-

Platelet-Activating Factor (PAF) Synthesis: Antiflammin-2 has been shown to inhibit the synthesis of PAF, a potent inflammatory lipid mediator, in macrophages, neutrophils, and endothelial cells.[7][8][9] This inhibition is achieved by blocking the activation of the enzyme acetyltransferase, which is required for PAF synthesis.[7][8]

-

Neutrophil Aggregation and Chemotaxis: Antiflammins can inhibit the aggregation and chemotaxis of neutrophils, key events in the inflammatory response.[7][8] This effect is particularly evident in response to the chemoattractant C5a.[7][8]

-

Modulation of Adhesion Molecules: Antiflammins, including Antiflammin-1 and Antiflammin-2, have been demonstrated to regulate the expression of adhesion molecules on the surface of leukocytes.[10][11] They attenuate the activation-induced upregulation of CD11/CD18 and the shedding of L-selectin on neutrophils, monocytes, and lymphocytes.[10][11] This modulation of adhesion molecules leads to a reduction in neutrophil adhesion to endothelial cells.[10][11]

Signaling Pathways

More recent research has shed light on the specific signaling pathways through which Antiflammins exert their effects.

-

Formyl-Peptide Receptor Like 1 (FPRL-1) Activation: A significant breakthrough in understanding the mechanism of Antiflammin-2 was the discovery that it acts as an agonist for the formyl-peptide receptor like 1 (FPRL-1), a G-protein coupled receptor.[12] This interaction triggers downstream signaling cascades.

-

MAPK/ERK Pathway: Activation of FPRL-1 by Antiflammin-2 leads to the rapid phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway.[12] The MAPK pathway is a critical regulator of numerous cellular processes, including inflammation.

-

NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. While the direct interaction of Antiflammins with this pathway is still under investigation, their ability to modulate the expression of inflammatory cytokines and adhesion molecules, which are often regulated by NF-κB, suggests a potential intersection.

Quantitative Data

The biological activity of Antiflammins has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Peptide | Assay | Target/Stimulus | Cell Type | IC50/EC50 | Reference |

| Antiflammin-1 | Adhesion Molecule Expression | L-selectin (PAF-induced) | Human Leukocytes | ~10-20 µM | [10][11] |

| CD11/CD18 (PAF-induced) | Human Leukocytes | ~10-20 µM | [10][11] | ||

| Antiflammin-2 | Adhesion Molecule Expression | L-selectin (PAF-induced) | Human Leukocytes | ~4-10 µM | [10][11] |

| CD11/CD18 (PAF-induced) | Human Leukocytes | ~4-10 µM | [10][11] | ||

| Receptor Binding | FPRL-1 | HEK-293 cells | ~1 µM (EC50) | [12] |

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the anti-inflammatory activity of Antiflammins.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model of acute inflammation to assess the anti-edematous effects of compounds.

-

Animals: Male Wistar rats (150-200 g) are typically used.

-

Induction of Edema: A subplantar injection of 1% carrageenan solution in saline (typically 0.1 mL) is administered into the right hind paw of the rats.[2][6]

-

Treatment: Antiflammins or a reference anti-inflammatory drug (e.g., indomethacin) are administered, often intraperitoneally or subcutaneously, at a specified time before or after carrageenan injection.

-

Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.[2] The difference in paw volume before and after induction represents the degree of edema.

-

Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Neutrophil-Endothelial Cell Adhesion Assay

This in vitro assay measures the ability of neutrophils to adhere to endothelial cells, a critical step in the inflammatory response.

-

Cell Culture:

-

Activation: Endothelial cell monolayers are typically activated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for several hours to induce the expression of adhesion molecules.[13]

-

Treatment: Neutrophils are pre-incubated with various concentrations of Antiflammins or a control peptide.

-

Adhesion: The treated neutrophils are then added to the activated endothelial cell monolayers and incubated for a specific period (e.g., 30 minutes) to allow for adhesion.

-

Quantification: Non-adherent cells are removed by washing. The number of adherent neutrophils is quantified, often by labeling the neutrophils with a fluorescent dye (e.g., calcein-AM) and measuring the fluorescence, or by using an enzymatic assay (e.g., myeloperoxidase assay).[7]

-

Data Analysis: The percentage of neutrophil adhesion is calculated for each treatment condition relative to the control.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to Antiflammin research.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo anti-inflammatory activity of Fabaceae species extracts screened by a new ex vivo assay using human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 6. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human neutrophil flow chamber adhesion assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of Antiflammin 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammin 3 is a member of the antiflammin family of synthetic nonapeptides, which are designed based on a region of high homology between the anti-inflammatory proteins lipocortin-1 and uteroglobin. These peptides have garnered significant interest for their potent anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows involved in its mechanism of action.

Core Biological Activities and Quantitative Data

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating leukocyte trafficking and the expression of adhesion molecules. The following tables summarize the key quantitative data on the biological activities of antiflammins.

| Biological Activity | In Vitro/In Vivo Model | Key Parameter | Value | Reference |

| Inhibition of Leukocyte Adhesion Molecule Expression | Platelet-Activating Factor (PAF) or Interleukin-8 (IL-8) stimulated human leukocytes | IC50 for attenuation of L-selectin and CD11/CD18 expression | 4-20 µmol/L | [1] |

| Inhibition of Neutrophil Adhesion | Preincubation of neutrophils followed by adhesion to LPS-activated Human Coronary Artery Endothelial Cells (HCAEC) | Inhibition of Adhesion | Marked decrease | [1] |

| Inhibition of Platelet-Activating Factor (PAF) Synthesis | Tumor Necrosis Factor (TNF) or phagocytosis-induced rat macrophages and human neutrophils | Inhibition of PAF Synthesis | Dose-dependent | [2][3] |

| Inhibition of Neutrophil Aggregation and Chemotaxis | Complement component C5a-induced neutrophil aggregation and chemotaxis | Inhibition | Yes | [2][3] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory actions of this compound are attributed to its ability to interfere with key signaling events that govern the inflammatory response. While the initial hypothesis of direct inhibition of phospholipase A2 (PLA2) has been contested, current evidence points towards a mechanism centered on the modulation of leukocyte-endothelial cell interactions.

Modulation of Leukocyte Adhesion Cascade

This compound plays a crucial role in downregulating the inflammatory response by interfering with the leukocyte adhesion cascade. This process is fundamental for the recruitment of leukocytes to sites of inflammation. This compound attenuates the activation-induced upregulation of the β2 integrin CD11b/CD18 on the surface of leukocytes, a critical step for firm adhesion to the endothelium.[1]

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Target of Antiflammin 3: A Technical Guide for Researchers

Introduction: Antiflammin 3 is a synthetic nonapeptide belonging to a class of anti-inflammatory peptides derived from the region of highest sequence similarity between lipocortin-1 (Annexin A1) and uteroglobin. This technical guide provides an in-depth exploration of the molecular target of this compound, its associated signaling pathways, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation and pharmacology.

This compound and its Analogs: this compound has the amino acid sequence Met-Gln-Met-Asn-Lys-Val-Leu-Asp-Ser. It is a close analog of Antiflammin 1, which has the sequence Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser[1]. Another well-studied member of this family is Antiflammin 2, with the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu. These peptides were initially investigated for their potential to inhibit phospholipase A2 (PLA2), though this mechanism has been debated. Current evidence strongly points to a G-protein coupled receptor as the primary target.

Primary Molecular Target: Formyl Peptide Receptor Like 1 (FPRL1/ALXR)

The principal molecular target for the anti-inflammatory action of antiflammins, including by strong inference this compound, is the Formyl Peptide Receptor Like 1 (FPRL1) , also known as the lipoxin A4 receptor (ALXR) . This G-protein coupled receptor is a key player in the resolution of inflammation.

Several lines of evidence support FPRL1 as the target:

-

Direct Binding: Antiflammin-2 has been shown to compete for binding to FPRL1 in HEK-293 cells expressing the human receptor.[2]

-

Receptor Activation: Activation of FPRL1 by antiflammins has been demonstrated through downstream signaling events, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2]

-

Functional Inhibition: The inhibitory effects of antiflammins on neutrophil adhesion, a key step in the inflammatory cascade, are consistent with the known functions of FPRL1 activation in resolving inflammation.

Quantitative Data on Antiflammin-FPRL1 Interaction

The following table summarizes the available quantitative data for the interaction of antiflammins with their target receptor and their functional effects.

| Peptide | Assay | Target/Cell Line | Parameter | Value | Reference |

| Antiflammin-2 | Radioligand Binding Competition | HEK-293 cells expressing human FPRL1 | EC50 | ~1 µM | [2] |

| Antiflammin-1 | Leukocyte Adhesion Modulation | Human Leukocytes | IC50 | 4-20 µmol/l | |

| Antiflammin-2 | Leukocyte Adhesion Modulation | Human Leukocytes | IC50 | 4-20 µmol/l |

Signaling Pathway of this compound

Activation of FPRL1 by this compound initiates a signaling cascade that ultimately leads to a reduction in inflammatory responses. A key downstream event is the phosphorylation and activation of the ERK1/2 MAP kinase pathway. This signaling pathway is crucial for modulating cellular processes such as migration and adhesion.

Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize the interaction of this compound with its target.

Radioligand Binding Assay for FPRL1

This protocol is designed to determine the binding affinity of this compound to the FPRL1 receptor using a competitive binding assay with a radiolabeled ligand.

Methodology:

-

Cell Membrane Preparation:

-

Culture HEK-293 cells stably expressing human FPRL1.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA).

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 10-20 µg of protein).

-

A fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-Tyr-Annexin A1 peptide Ac2-26) at a concentration near its Kd.

-

Serial dilutions of unlabeled this compound or a known FPRL1 ligand (for positive control).

-

For total binding wells, add buffer instead of unlabeled ligand. For non-specific binding wells, add a high concentration of a known unlabeled ligand.

-

-

Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

-

ERK1/2 Phosphorylation Assay via Western Blot

This protocol details the procedure to detect the activation of ERK1/2 in response to this compound stimulation.

Methodology:

-

Cell Culture and Stimulation:

-

Seed cells (e.g., HEK-293-FPRL1 or isolated human neutrophils) in multi-well plates.

-

Once confluent, serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

-

Treat cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 30 minutes). Include unstimulated and positive controls (e.g., another known FPRL1 agonist).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization:

-

To ensure equal protein loading, strip the membrane and re-probe it with an antibody that recognizes total ERK1/2.

-

Quantify the band intensities using densitometry software and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Neutrophil Adhesion Assay under Flow Conditions

This assay measures the ability of this compound to inhibit the adhesion of neutrophils to a monolayer of activated endothelial cells under physiological shear stress.

Methodology:

-

Preparation of Endothelial Monolayer:

-

Culture human umbilical vein endothelial cells (HUVECs) on a culture dish compatible with a parallel-plate flow chamber.

-

Grow the HUVECs to a confluent monolayer.

-

Activate the HUVEC monolayer with an inflammatory stimulus such as TNF-α (e.g., 10 ng/mL for 4-6 hours) to induce the expression of adhesion molecules like E-selectin and ICAM-1.

-

-

Neutrophil Isolation and Treatment:

-

Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Resuspend the isolated neutrophils in a suitable buffer.

-

Pre-incubate the neutrophils with different concentrations of this compound for 30 minutes at 37°C.

-

-

Flow Chamber Assay:

-

Assemble the flow chamber with the HUVEC-coated dish.

-

Perfuse the this compound-treated or control neutrophils through the chamber at a constant physiological shear stress (e.g., 1-2 dyn/cm²).

-

Record the interactions between neutrophils and the endothelial monolayer using a microscope equipped with a camera.

-

-

Data Analysis:

-

Quantify the number of neutrophils that firmly adhere to the endothelial monolayer over a specific time period.

-

Compare the adhesion of this compound-treated neutrophils to that of untreated controls to determine the percentage of inhibition.

-

Conclusion

The identification of Formyl Peptide Receptor Like 1 (FPRL1/ALXR) as the primary target of this compound provides a clear direction for future research and drug development. The activation of this receptor and its downstream signaling through the ERK1/2 pathway underpins the anti-inflammatory, and specifically the anti-adhesive, properties of this peptide. The detailed experimental protocols provided in this guide offer a robust framework for scientists to further investigate the therapeutic potential of this compound and related compounds in a variety of inflammatory disorders.

References

An In-Depth Technical Guide to the In Vitro Studies of Antiflammins

Introduction

This technical guide provides a comprehensive overview of the in vitro studies conducted on Antiflammins, a group of peptides with demonstrated anti-inflammatory properties. It is important to note that while the query specified "Antiflammin 3," the available scientific literature primarily details the activities of Antiflammin-1 and Antiflammin-2. These nonapeptides are derived from a region of high sequence similarity between the glucocorticoid-inducible proteins lipocortin-1 and uteroglobin.[1][2] This guide will focus on the collective findings related to these well-documented Antiflammins, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanism of action. The primary therapeutic potential of Antiflammins appears to lie in their ability to suppress leukocyte trafficking during inflammatory responses.[3]

Quantitative Data Summary

The in vitro efficacy of Antiflammins has been quantified in various assays, primarily focusing on their ability to modulate the expression of adhesion molecules on leukocytes. This modulation is a critical step in preventing the migration of inflammatory cells to tissue sites.

| Peptide | Target Cell/Molecule | Assay | Inducer | IC50 Value | Maximum Inhibition | Reference |

| Antiflammin-1 & -2 | Human Leukocytes (PMNs, Monocytes, Lymphocytes) | L-selectin and CD11/CD18 Expression | Platelet-Activating Factor (PAF) or Interleukin-8 (IL-8) | 4-20 µmol/L | Similar to 100 µg/mL human recombinant lipocortin-1 | [1][2] |

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the anti-inflammatory effects of Antiflammins.

1. Leukocyte Adhesion Molecule Expression Assay

This protocol describes the evaluation of Antiflammin's effect on the expression of adhesion molecules on human leukocytes using flow cytometry.

-

Cell Preparation: Whole blood aliquots are used to study polymorphonuclear neutrophils (PMNs), monocytes, and lymphocytes.

-

Treatment:

-

Incubate whole blood with varying concentrations of Antiflammin-1 or Antiflammin-2 for 30 minutes at 37°C.

-

Challenge the cells with an inflammatory stimulus such as Platelet-Activating Factor (PAF) at a final concentration of 1 µmol/L or Interleukin-8 (IL-8) at 10 nmol/L for an additional 30 minutes at 37°C.

-

-

Staining and Analysis:

-

Following incubation, cells are stained with fluorescently labeled monoclonal antibodies specific for adhesion molecules like L-selectin and CD18.

-

Red blood cells are lysed, and the remaining leukocytes are fixed.

-

The mean fluorescence intensity, corresponding to the level of adhesion molecule expression, is analyzed using a cytofluorometer.

-

Control samples include unchallenged cells and cells challenged in the absence of Antiflammins.

-

2. Neutrophil-Endothelial Cell Adhesion Assay

This assay measures the ability of Antiflammins to inhibit the adhesion of neutrophils to endothelial cells, a crucial step in the inflammatory cascade.

-

Cell Culture:

-

Human Coronary Artery Endothelial Cells (HCAEC) are grown to confluence in 96-well microplates.

-

Human polymorphonuclear neutrophils (PMNs) are isolated from fresh human blood. For quantification, PMNs are labeled with a radioactive marker like 51Cr.

-

-

Experimental Procedure:

-

Endothelial Cell Activation: HCAEC monolayers are stimulated with Lipopolysaccharide (LPS) at 1 µg/mL for 6 hours at 37°C in a 5% CO2 atmosphere to induce the expression of adhesion molecules.

-

Treatment Paradigms:

-

Endothelial Cell Pre-treatment: HCAECs are co-incubated with LPS and Antiflammins (e.g., 100 µmol/L).

-

Neutrophil Pre-treatment: Isolated PMNs are pre-incubated with Antiflammins for 30 minutes before being added to the activated HCAEC monolayer.

-

-

Adhesion:

-

The activated HCAEC monolayers are washed to remove the stimulus.

-

51Cr-labeled PMNs are added to the wells and incubated for 30 minutes at 37°C on an orbital shaker.

-

-

Quantification:

-

Non-adherent PMNs are removed by washing.

-

The endothelial monolayer with the adherent PMNs is lysed.

-

The number of adhered PMNs is quantified by measuring the radioactivity in the lysate.

-

-

Signaling Pathways and Mechanisms of Action

Antiflammins exert their anti-inflammatory effects by modulating key signaling pathways involved in leukocyte activation and trafficking. The primary mechanism identified is the attenuation of the upregulation of CD11/CD18 (a β2-integrin) on leukocytes.[1][2] This prevents the firm adhesion of neutrophils to the activated endothelium. Furthermore, Antiflammin-2 has been shown to inhibit the mobilization of arachidonic acid and/or the 5-lipoxygenase pathway, which is responsible for the production of pro-inflammatory leukotrienes.[4]

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Workflow of the in vitro neutrophil-endothelial cell adhesion assay.

Caption: Proposed mechanism of Antiflammins in inhibiting neutrophil adhesion.

References

- 1. researchgate.net [researchgate.net]

- 2. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiflammin peptides in the regulation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of an anti-inflammatory peptide (antiflammin 2) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiflammin 3: An In-Depth Technical Guide to In Vivo Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammins are a class of synthetic peptides, derived from the sequence homology between uteroglobin and lipocortin 1, that have demonstrated potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the use of antiflammins, with a focus on Antiflammin-2, in various in vivo models of inflammation. Notably, the term "Antiflammin 3" is not commonly found in peer-reviewed literature; therefore, this document will concentrate on the well-documented Antiflammin-1 and Antiflammin-2.

This guide will detail the experimental protocols for key in vivo models, present quantitative data on the efficacy of antiflammins, and elucidate the current understanding of their mechanism of action, including relevant signaling pathways.

Mechanism of Action

The anti-inflammatory effects of antiflammins are not attributed to the direct inhibition of phospholipase A2, as initially hypothesized.[1] Instead, their mechanism is multifactorial and appears to primarily involve:

-

Inhibition of Platelet-Activating Factor (PAF) Synthesis: Antiflammins, particularly Antiflammin-2, inhibit the synthesis of PAF, a potent lipid mediator of inflammation.[2] This is achieved by blocking the activation of the acetyltransferase required for PAF synthesis.[2]

-

Suppression of Leukocyte Trafficking: Antiflammins have been shown to suppress the migration of leukocytes to the site of inflammation.[3] This is accomplished by attenuating the activation-induced up-regulation of CD11/CD18 expression on leukocytes, which is crucial for their adhesion to endothelial cells.[4]

-

Interaction with Formyl Peptide Receptor Like-1 (FPRL-1): Antiflammin-2 has been found to activate the human formyl-peptide receptor like-1 (FPRL-1), a receptor involved in modulating inflammatory responses.[5] This interaction can lead to the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK 1/2), suggesting an influence on the MAPK signaling pathway.[5]

The downstream effects of these actions likely involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, which are central regulators of pro-inflammatory gene expression.[6][7]

In Vivo Models of Inflammation

Antiflammins have been evaluated in several well-established in vivo models of acute inflammation.

TPA-Induced Mouse Ear Edema

This model is used to assess the topical anti-inflammatory activity of a compound. Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA), which leads to edema, vasodilation, and leukocyte infiltration.

Experimental Protocol:

-

Animals: Male mice are used.

-

Induction of Inflammation: A solution of TPA in a suitable vehicle (e.g., acetone) is topically applied to the inner and outer surfaces of the mouse ear.

-

Treatment: Antiflammin-2, dissolved in the same vehicle, is applied topically to the ear shortly before or after the TPA application. A control group receives the vehicle alone, and a positive control group may be treated with a known anti-inflammatory agent like indomethacin.

-

Assessment of Inflammation:

-

Edema: Ear thickness is measured using a digital micrometer at various time points after TPA application. Alternatively, a punch biopsy of a standard diameter is taken from the ear, and the weight of the biopsy is used as an index of edema.

-

Leukocyte Infiltration: Myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation, can be measured in ear tissue homogenates.[8]

-

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in ear thickness or weight in the treated groups to the control group.

Quantitative Data:

| Treatment | Dose | % Inhibition of Edema | Reference |

| Antiflammin-2 | Dose-dependent | Dose-dependently reduced edema | [9] |

| Indomethacin | - | Reduced edema | [9] |

| Dexamethasone | - | Reduced edema | [9] |

Note: Specific quantitative data for dose-dependent inhibition by Antiflammin-2 in TPA-induced ear edema is described in the literature, but precise percentage inhibition values at specific doses were not available in a tabular format in the reviewed articles.

Endotoxin-Induced Uveitis (EIU) in Rats

EIU is a widely used model for acute anterior uveitis, a form of intraocular inflammation. Inflammation is induced by the systemic or local administration of bacterial lipopolysaccharide (LPS).

Experimental Protocol:

-

Animals: Lewis rats are commonly used.

-

Induction of Uveitis: A single subcutaneous or intraperitoneal injection of LPS is administered.[10][11]

-

Treatment: Antiflammins are administered topically to the eye or systemically.[12] A control group receives the vehicle, and a positive control group may be treated with corticosteroids.[12]

-

Assessment of Inflammation (24 hours post-LPS injection):

-

Clinical Scoring: The eye is examined using a slit lamp for signs of inflammation, such as iris hyperemia, miosis, and fibrin (B1330869) formation in the anterior chamber.

-

Cell Infiltration: The aqueous humor is collected, and the number of infiltrating inflammatory cells (neutrophils and monocytes) is counted.[13][14]

-

Protein Concentration: The protein concentration in the aqueous humor is measured as an indicator of blood-aqueous barrier breakdown.[14]

-

Histopathology: Eyes are enucleated, fixed, and sectioned for histological examination to assess the inflammatory infiltrate in the anterior segment.[12]

-

-

Data Analysis: The reduction in clinical score, cell count, and protein concentration in the treated groups is compared to the LPS-only control group.

Quantitative Data:

| Treatment | Outcome Measure | Result | Reference |

| Antiflammins (topical) | Inflammatory cell counts in aqueous humor | Suppression of cell infiltration | [12] |

| Antiflammins (topical) | Histopathologic features | Reduced inflammation | [12] |

| Corticosteroids | Inflammatory cell counts in aqueous humor | Suppression of cell infiltration | [12] |

Note: The reviewed literature states that antiflammins are as effective as corticosteroids in suppressing EIU, but specific quantitative data on a dose-response basis were not available in a tabular format.

Arthus Reaction in Rats

The Arthus reaction is a model of localized, immune complex-mediated vasculitis (Type III hypersensitivity). It is characterized by edema, erythema, and leukocyte infiltration at the site of antigen injection in a previously sensitized animal.

Experimental Protocol:

-

Animals: Rats are used.

-

Induction of Arthus Reaction: An antigen (e.g., bovine serum albumin - BSA) is injected intravenously, followed by an intradermal injection of a specific antibody against that antigen (e.g., anti-BSA antibody). This leads to the formation of immune complexes in the dermal blood vessels.

-

Treatment: Antiflammin-2 can be administered locally at the site of the reaction.

-

Assessment of Inflammation:

-

Vascular Permeability: An intravenous injection of a dye such as Evans blue is given. The area and intensity of the blue coloration at the reaction site are measured, which correlates with the extent of plasma leakage.

-

Leukocyte Infiltration: The skin at the reaction site is excised for histological analysis to quantify the infiltration of neutrophils and other inflammatory cells.

-

-

Data Analysis: The reduction in the area of bluing and the number of infiltrated leukocytes in the treated group is compared to the control group.

Quantitative Data:

| Treatment | Outcome Measure | Result | Reference |

| Antiflammin-2 | Increase in vascular permeability | Suppressed | [2] |

| Antiflammin-2 | Leukocyte infiltration | Suppressed | [2] |

Note: The referenced study demonstrates the suppressive effect of Antiflammin-2 on the Arthus reaction, but does not provide specific quantitative dose-response data in a table.

Signaling Pathways and Visualizations

The mechanism of action of antiflammins involves the modulation of complex signaling networks within inflammatory cells. Below are diagrams representing the key pathways and experimental workflows.

Signaling Pathway of Antiflammin-2 in Inflammation

Caption: Proposed signaling pathway for the anti-inflammatory action of Antiflammin-2.

Experimental Workflow for TPA-Induced Mouse Ear Edema

Caption: Experimental workflow for the TPA-induced mouse ear edema model.

Experimental Workflow for Endotoxin-Induced Uveitis in Rats

Caption: Experimental workflow for the endotoxin-induced uveitis (EIU) model in rats.

Conclusion

Antiflammins, particularly Antiflammin-2, have demonstrated significant anti-inflammatory effects in a variety of preclinical in vivo models. Their mechanism of action, centered on the inhibition of PAF synthesis and leukocyte trafficking, presents a promising avenue for the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of the key experimental models and methodologies used to evaluate the efficacy of antiflammins. Further research is warranted to fully elucidate the intricate signaling pathways involved and to translate these preclinical findings into clinical applications.

References

- 1. Antiflammins. Anti-inflammatory activity and effect on human phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet- activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiflammin peptides in the regulation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti inflammatory attributes in the NF-kB signaling path | RISE [ri.se]

- 7. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of an anti-inflammatory peptide (antiflammin 2) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Effects of antiflammins on endotoxin-induced uveitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Annexin A1 Mimetic Peptide and Piperlongumine: Anti-Inflammatory Profiles in Endotoxin-Induced Uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris-pharma.com [iris-pharma.com]

Methodological & Application

Antiflammin 3: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammin 3 is a synthetic nonapeptide with the amino acid sequence H-Met-Gln-Met-Asn-Lys-Val-Leu-Asp-Ser-OH (MQMNKVLDS). It belongs to the antiflammin family of peptides, which are designed based on regions of high similarity between uteroglobin and lipocortin 1, proteins known for their anti-inflammatory properties.[1] Antiflammins, including this compound, are recognized for their potent anti-inflammatory activities, primarily attributed to their ability to inhibit phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound's bioactivities.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach targeting key events in the inflammatory process. The primary mechanism is the inhibition of phospholipase A2 (PLA2), which in turn blocks the release of arachidonic acid from cell membranes, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, antiflammins have been shown to suppress leukocyte trafficking by down-regulating the expression of adhesion molecules on neutrophils and inhibiting their chemotaxis towards inflammatory stimuli. This comprehensive inhibitory action on critical inflammatory pathways makes this compound a significant subject for research in anti-inflammatory drug development.

Quantitative Data

Quantitative data for this compound is not extensively available in the public domain. However, data from the closely related Antiflammin 1 and 2 peptides can be used as a reference point for designing experiments with this compound. The following table summarizes key quantitative parameters for Antiflammins 1 and 2, which are expected to be in a similar range for this compound.

| Parameter | Assay | Peptide | Value | Reference |

| IC50 | L-selectin and CD11/CD18 Expression | Antiflammin 1 & 2 | 4-20 µM | --INVALID-LINK-- |

| EC50 | FPRL-1 Binding | Antiflammin 2 | ~1 µM | --INVALID-LINK-- |

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways involved in the inflammatory response.

Caption: this compound signaling pathway in inflammation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-inflammatory activity of this compound.

Phospholipase A2 (PLA2) Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of PLA2.

Caption: Workflow for the PLA2 Inhibition Assay.

Materials:

-

Secretory PLA2 (e.g., from bee venom or human recombinant)

-

PLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

-

This compound (lyophilized powder)

-

Assay Buffer (e.g., Tris-HCl buffer with CaCl2)

-

DTNB (Ellman's reagent) for colorimetric detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized this compound in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mM). Prepare serial dilutions to obtain a range of test concentrations.

-

Prepare the PLA2 enzyme solution in assay buffer to a final concentration that yields a linear reaction rate.

-

Prepare the PLA2 substrate solution in assay buffer.

-

Prepare the DTNB solution in assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add 20 µL of this compound dilutions or vehicle control.

-

Add 20 µL of the PLA2 enzyme solution to all wells except the blank.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Initiate the reaction by adding 200 µL of the PLA2 substrate solution to all wells.

-

For colorimetric assays using DTNB, add 10 µL of DTNB solution.

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of PLA2 inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the % inhibition against the log of the this compound concentration to determine the IC50 value.

-

Neutrophil Adhesion Assay

This assay assesses the effect of this compound on the adhesion of neutrophils to endothelial cells.

Caption: Workflow for the Neutrophil Adhesion Assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Human neutrophils (isolated from fresh blood)

-

Calcein-AM (or other fluorescent cell tracker)

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Procedure:

-

Endothelial Cell Culture:

-

Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed.

-

(Optional) Stimulate the HUVEC monolayer with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours to upregulate adhesion molecule expression.

-

-

Neutrophil Preparation:

-

Isolate neutrophils from healthy human donor blood using a density gradient centrifugation method.

-

Label the isolated neutrophils with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled neutrophils in assay medium.

-

-

Adhesion Assay:

-